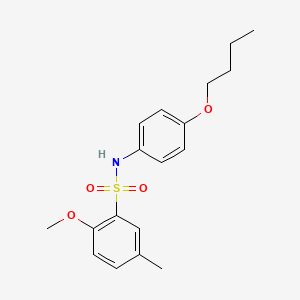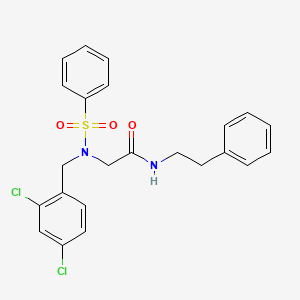![molecular formula C23H29NO4 B5006869 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW610742, and it belongs to the family of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays an important role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.
科学的研究の応用
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide has been studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of metabolic disorders. PPARδ agonists have been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism. Therefore, this compound has been studied for its potential use in treating metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia.
作用機序
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide acts as a selective PPARδ agonist. PPARδ is a nuclear receptor that regulates gene expression in response to ligand binding. When activated, PPARδ promotes the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Therefore, this compound activates PPARδ and promotes the expression of genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes lipid metabolism, reduces inflammation, and enhances glucose uptake in adipocytes. In vivo studies have shown that this compound improves insulin sensitivity, reduces body weight, and enhances lipid metabolism in animal models of metabolic disorders.
実験室実験の利点と制限
One of the main advantages of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide is its selectivity for PPARδ. This compound does not activate other PPAR isoforms, which reduces the risk of unwanted side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for the study of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide. One direction is to study its potential use in treating metabolic disorders in humans. Another direction is to study its effects on other tissues and organs, such as the liver, muscle, and brain. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in animal studies.
合成法
The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide involves several steps. The first step is the synthesis of 4-cyclohexylphenol from cyclohexanol. The second step is the synthesis of 4-methoxyphenol from anisole. The third step is the synthesis of 2-(4-cyclohexylphenoxy)ethylamine from 4-cyclohexylphenol and ethylene oxide. The fourth step is the synthesis of 2-(4-methoxyphenoxy)ethylamine from 4-methoxyphenol and ethylene oxide. The final step is the condensation of 2-(4-cyclohexylphenoxy)ethylamine and 2-(4-methoxyphenoxy)ethylamine with acetic anhydride to form this compound.
特性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-26-20-11-13-21(14-12-20)27-16-15-24-23(25)17-28-22-9-7-19(8-10-22)18-5-3-2-4-6-18/h7-14,18H,2-6,15-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTRVSHFNVZWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoic acid](/img/structure/B5006787.png)
![2-ethoxyethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5006792.png)
![2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5006799.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5006802.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)



![4-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5006844.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5006881.png)
![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)
![(2R*,6S*)-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B5006891.png)